4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
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Description
4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
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Biological Activity
The compound 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel derivative within the benzothiazole class that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Benzothiazole ring fused with a dioxole moiety.
- Functional Groups : Dimethylsulfamoyl and pyridinylmethyl substituents.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas including anticancer, antibacterial, and antiviral activities.
Anticancer Activity
Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
- IC50 Values : Some derivatives showed IC50 values in the micromolar range, indicating moderate to high potency against cancer cells .
Antibacterial and Antifungal Activity
Benzothiazole derivatives have also been evaluated for their antibacterial and antifungal properties:
- Minimum Inhibitory Concentration (MIC) : The MIC for certain benzothiazole compounds was reported at 50 µg/mL against various bacterial strains .
- Broad-Spectrum Activity : Compounds were noted for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Antiviral Activity
The antiviral potential of similar benzothiazole derivatives has been documented, particularly in the context of inhibiting viral replication through interference with viral enzymes or host cell interactions .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or viral replication.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-26(2)34(29,30)17-7-5-16(6-8-17)22(28)27(13-15-4-3-9-24-12-15)23-25-18-10-19-20(32-14-31-19)11-21(18)33-23/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGFKJVKJYZWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.